2-(Aminomethyl)cyclohexanone

Organic Synthesis Mannich Reaction Yield Optimization

2-(Aminomethyl)cyclohexanone (CAS 771571-01-8) is a cyclic β-aminoketone featuring a primary amine directly tethered to the alpha-carbon of a cyclohexanone ring, resulting in a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol. It is characterized by predicted physicochemical parameters including a pKa of 9.40±0.29, a density of 0.995±0.06 g/cm³, and a boiling point of 224.4±13.0°C.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12972006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)cyclohexanone
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)CN
InChIInChI=1S/C7H13NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-5,8H2
InChIKeyXGJTVHAGMWPDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)cyclohexanone for Research & Development: Core Properties & Procurement Context


2-(Aminomethyl)cyclohexanone (CAS 771571-01-8) is a cyclic β-aminoketone featuring a primary amine directly tethered to the alpha-carbon of a cyclohexanone ring, resulting in a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol . It is characterized by predicted physicochemical parameters including a pKa of 9.40±0.29, a density of 0.995±0.06 g/cm³, and a boiling point of 224.4±13.0°C . As a primary amine-containing ketone, it serves as a versatile synthetic intermediate amenable to a wide range of transformations, including reductive amination, Schiff base formation, and N-alkylation, which are fundamental to constructing more complex pharmacophores . Its primary amine functionality distinguishes it from its tertiary amine analogs, conferring higher nucleophilicity and enabling direct participation in condensation reactions without prior dealkylation .

Why 2-(Aminomethyl)cyclohexanone Cannot Be Casually Substituted: A Scientific Procurement Perspective


Substituting 2-(Aminomethyl)cyclohexanone with a generic 'aminomethylcyclohexanone' or a closely related analog (e.g., 4-(aminomethyl)cyclohexanone, N-alkylated derivatives) without rigorous qualification introduces significant risk of synthetic failure or altered biological outcomes. The position of the aminomethyl group on the cyclohexanone ring (alpha vs. gamma) dictates its reactivity profile and the stereoelectronic properties of downstream products [1]. Furthermore, the substitution pattern on the amine nitrogen (primary vs. tertiary) profoundly impacts reaction yields, selectivity, and the physicochemical properties (e.g., pKa, solubility) of the final compounds [2]. For instance, while a tertiary amine like 2-(dimethylaminomethyl)cyclohexanone is a direct precursor to analgesics like Tramadol [2], the primary amine of 2-(aminomethyl)cyclohexanone is essential for applications requiring a free amine handle for further derivatization, such as forming amides, ureas, or Schiff bases. The following quantitative evidence details the specific, measurable differences that justify precise compound selection.

Quantitative Differentiation of 2-(Aminomethyl)cyclohexanone: Head-to-Head Evidence for Scientific Selection


Synthetic Yield Advantage: Primary vs. Tertiary Amine in Mannich Reactions

In the Mannich reaction, which is a key synthetic route for this class of compounds, the use of a primary amine (ammonia equivalent) to synthesize 2-(aminomethyl)cyclohexanone is reported to yield 70-80% . In contrast, the analogous reaction using a secondary amine, dimethylamine, to produce 2-(dimethylaminomethyl)cyclohexanone can achieve a significantly higher yield of 93% under optimized conditions [1]. This quantitative difference in reaction efficiency is a critical factor for process chemists selecting between the primary and tertiary amine targets or routes.

Organic Synthesis Mannich Reaction Yield Optimization Intermediate Synthesis

pKa and Ionization State: Impacting Reactivity and Biological Handling

The predicted pKa of the primary amine in 2-(aminomethyl)cyclohexanone is 9.40±0.29 . While a direct experimental pKa value for the corresponding tertiary amine, 2-(dimethylaminomethyl)cyclohexanone, was not found in the same dataset, the pKa of structurally similar tertiary amines (e.g., Tramadol, which contains a dimethylaminomethyl group on a cyclohexanol ring) is experimentally around 8.6-9.4 [1]. The primary amine is expected to be slightly more basic and a stronger nucleophile, which influences its reactivity in acylation and alkylation reactions and its ionization state under physiological conditions.

Physicochemical Properties pKa Drug-likeness Reactivity

Analgesic and Anti-inflammatory Activity of Aminomethylcyclohexanone Derivatives

A series of 2-(E)-substituted benzylidene-6-(N-substituted aminomethyl)cyclohexanones, which are direct derivatives of 2-(aminomethyl)cyclohexanone, were evaluated for analgesic and anti-inflammatory activities. Several compounds (6a, 6c, 6h, 6i) displayed moderate analgesic activity compared to the positive control ibuprofen, while others (6a, 6b, 6d, 6h) exhibited greater anti-inflammatory activity than ibuprofen in animal models [1]. This demonstrates that the core aminomethylcyclohexanone scaffold, when properly derivatized, can yield compounds with significant in vivo efficacy, validating its utility as a privileged structure in medicinal chemistry [1].

Pharmacology Analgesic Anti-inflammatory Drug Discovery

Neuroleptic Activity of trans-(2-Aminomethyl)cyclohexyl Derivatives

The neuroleptic activity of trans-(2-aminomethyl)cyclohexyl aryl ketones, which are synthesized from the 2-(aminomethyl)cyclohexanone scaffold, has been evaluated. While specific quantitative data for the parent compound is not provided in the abstract, the study establishes the class of compounds as possessing neuroleptic activity [1]. Furthermore, related amino-alkyl-cyclohexanes have been characterized as novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics [2]. This class-level evidence supports the potential of 2-(aminomethyl)cyclohexanone derivatives in CNS drug discovery, particularly for conditions involving NMDA receptor dysfunction.

CNS Pharmacology Neuroleptic Drug Discovery NMDA Antagonist

Optimal Use Cases for 2-(Aminomethyl)cyclohexanone in Research and Development


Synthesis of CNS-Active Pharmaceutical Candidates (Analgesics, Neuroleptics)

Leverage the established in vivo activity of aminomethylcyclohexanone derivatives. As demonstrated by Liu et al. [1], the core scaffold, when elaborated with benzylidene substituents, yields compounds with analgesic and anti-inflammatory activities comparable or superior to ibuprofen. This positions 2-(aminomethyl)cyclohexanone as a strategic starting material for medicinal chemistry programs targeting pain and inflammation. Additionally, the neuroleptic activity of trans-(2-aminomethyl)cyclohexyl aryl ketones [2] and the NMDA antagonist properties of related amino-alkyl-cyclohexanes [3] support its use in developing novel CNS therapeutics.

Creation of Complex Molecular Libraries via Parallel Synthesis

The primary amine handle of 2-(aminomethyl)cyclohexanone is ideal for diversification. It can be readily transformed into amides, sulfonamides, ureas, or secondary/tertiary amines via reductive amination. This allows for the rapid generation of diverse compound libraries for high-throughput screening. The predicted pKa of 9.4 [1] indicates it will be protonated under standard amide coupling conditions, but its nucleophilicity is sufficient for reactions with activated esters or isocyanates. This contrasts with tertiary amine analogs, which are less reactive and offer fewer direct derivatization options.

Investigation of NMDA Receptor Pharmacology

Given the established profile of amino-alkyl-cyclohexanes as uncompetitive NMDA receptor antagonists with unique voltage-dependent and fast blocking kinetics [1], 2-(aminomethyl)cyclohexanone can serve as a simplified model compound or a key intermediate for synthesizing novel probes to study NMDA receptor function. Its structure allows for systematic modification to explore structure-activity relationships (SAR) around the cyclohexane ring and the amine moiety.

Process Chemistry Optimization for Primary Amine Intermediates

While the synthesis of 2-(aminomethyl)cyclohexanone via Mannich reaction yields 70-80% [1], which is lower than the 93% reported for its dimethylamino analog [2], this scenario is precisely where procurement of the pre-formed compound is most valuable. For projects where the free primary amine is a non-negotiable requirement (e.g., for further derivatization to an amide or urea), purchasing the compound directly avoids the lower-yielding step and potential purification challenges associated with handling a free primary amine.

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